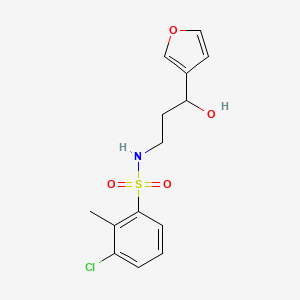
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Chemistry
- In the field of polymer chemistry, derivatives of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have been utilized in the synthesis of aromatic polyamides. These polyamides are known for their high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Huang, 1997).
Pharmacology and Medicinal Chemistry
- The compound and its analogs have shown potential in the development of cannabinoid receptor antagonists. This research is significant for understanding the structure-activity relationships of these compounds, which can be crucial in the development of treatments for disorders related to cannabinoid receptors (Lan et al., 1999).
- Another study focused on the design and synthesis of ALS (Amyotrophic Lateral Sclerosis) inhibitors, showcasing the potential of these compounds in therapeutic applications for neurodegenerative diseases (Ren et al., 2000).
Biochemistry
- In biochemistry, certain analogs have been used to study molecular interactions with CB1 cannabinoid receptors. This research provides insights into the conformations and binding interactions of these compounds, which is valuable for the development of drugs targeting these receptors (Shim et al., 2002).
Neuropharmacology
- Research into orexin 1 and 2 receptor antagonism by related compounds has shown potential applications in the treatment of insomnia. This highlights the significance of these compounds in developing new therapeutics for sleep disorders (Renzulli et al., 2011).
Alzheimer’s Disease Treatment
- Some derivatives have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. This underlines the role these compounds might play in the development of novel treatments for neurodegenerative conditions (Rehman et al., 2018).
Antituberculosis Activity
- A study on thiazole-aminopiperidine hybrid analogues revealed their efficacy as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Research
- Research has been conducted on di- and trifunctional substituted 1,3-thiazoles, including analogs of the compound , for their anticancer properties. This highlights the potential use of these compounds in cancer therapy (Turov, 2020).
Fluorinated Polyamides
- The compound and its analogs have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit unique properties like high thermal stability and low dielectric constants, which are desirable in various industrial applications (Liu et al., 2013).
Antimicrobial Activity
- The compound and its derivatives have also shown potential in antimicrobial applications. Research into their efficacy against various bacteria and fungi indicates their potential use in developing new antimicrobial agents (Sowmya et al., 2018).
特性
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-4-16(2)20(13-15)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)19-7-5-18(24)6-8-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJVUOFGTDEURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

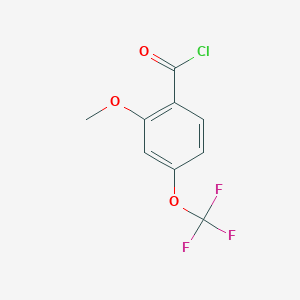
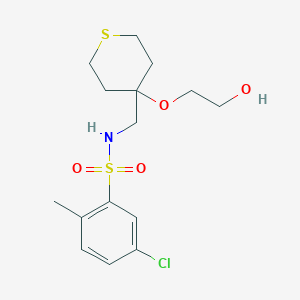
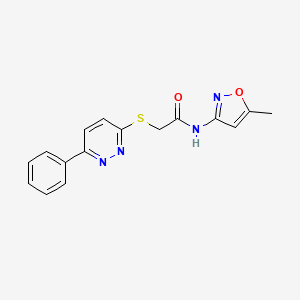
![(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide](/img/structure/B2570890.png)
![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)
![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)
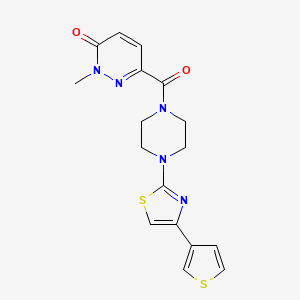
![N-(3-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2570899.png)

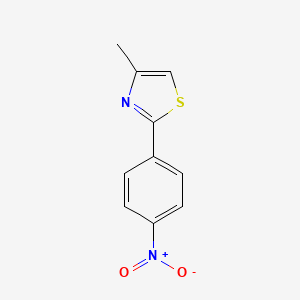
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2570905.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)
